molecular formula C17H13Cl2N3O2 B12476186 1-(2,5-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

1-(2,5-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

Cat. No.: B12476186
M. Wt: 362.2 g/mol
InChI Key: WCHPORMHNNAMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of dichlorophenyl, dimethyl, and nitrophenyl groups attached to the pyrazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the electrophilic substitution of the pyrazole ring with 2,5-dichlorobenzene under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole can be compared with other similar compounds, such as:

    1-(2,3-Dichlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea: This compound has similar structural features but differs in the presence of a urea group instead of a pyrazole ring.

    3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole: This compound contains an oxadiazole ring and exhibits different biological activities.

    Various thiazole derivatives: These compounds share some structural similarities but have distinct chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential bioactivity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

InChI

InChI=1S/C17H13Cl2N3O2/c1-10-17(12-4-3-5-14(8-12)22(23)24)11(2)21(20-10)16-9-13(18)6-7-15(16)19/h3-9H,1-2H3

InChI Key

WCHPORMHNNAMII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=C(C=CC(=C2)Cl)Cl)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.